molecular formula C11H21NO3 B2409567 tert-butyl N-(5-oxohexyl)carbamate CAS No. 153495-58-0

tert-butyl N-(5-oxohexyl)carbamate

Cat. No.: B2409567
CAS No.: 153495-58-0
M. Wt: 215.293
InChI Key: YSBSLGMWGAIEEA-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-oxohexyl)carbamate: is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and a 5-oxohexyl chain attached to the carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-oxohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a 5-oxohexyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-oxohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(5-oxohexyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and functionalized compounds .

Biology and Medicine: In biological research, this compound is used in the study of enzyme inhibitors and as a protective group for amines in peptide synthesis. It is also investigated for its potential therapeutic applications .

Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is used in the formulation of various products due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-oxohexyl)carbamate involves the interaction of the carbamate group with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. The tert-butyl group provides steric hindrance, enhancing the selectivity and stability of the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(5-oxohexyl)carbamate is unique due to its specific structural features, including the 5-oxohexyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in synthesis and research .

Properties

IUPAC Name

tert-butyl N-(5-oxohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-9(13)7-5-6-8-12-10(14)15-11(2,3)4/h5-8H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBSLGMWGAIEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153495-58-0
Record name tert-butyl N-(5-oxohexyl)carbamate
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